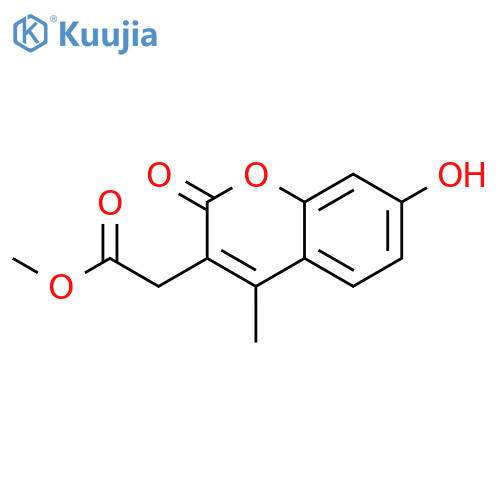

Cas no 95903-37-0 (Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate)

95903-37-0 structure

商品名:Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate

Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- AKOS000275975

- methyl 2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetate

- CS-0245284

- DA-20013

- Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate

- MFCD03661530

- EU-0081395

- NCGC00320867-01

- EN300-302708

- methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- Methyl 2-(7-hydroxy-4-methyl -2-oxo-2H-chromen-3-yl)acetate

- ChemDiv2_001349

- NS-03635

- HMS1372N07

- Oprea1_640946

- C91191

- methyl-2-(7-hydroxy-4-methyl-2-oxo-2h-3-chromenyl)acetate

- 95903-37-0

- STK920966

- AB00305073-03

- SCHEMBL10650322

- methyl2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate

- BBL010409

- VDA90337

- Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate

-

- MDL: MFCD03661530

- インチ: InChI=1S/C13H12O5/c1-7-9-4-3-8(14)5-11(9)18-13(16)10(7)6-12(15)17-2/h3-5,14H,6H2,1-2H3

- InChIKey: CXVNWNKFVYXEHU-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)OC

計算された属性

- せいみつぶんしりょう: 248.06847348g/mol

- どういたいしつりょう: 248.06847348g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302708-0.1g |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 0.1g |

$167.0 | 2023-09-06 | |

| Ambeed | A1089786-100mg |

Methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 100mg |

$98.0 | 2025-02-26 | |

| Enamine | EN300-302708-10g |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 10g |

$1900.0 | 2023-09-06 | |

| Enamine | EN300-302708-0.25g |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 0.25g |

$237.0 | 2023-09-06 | |

| Aaron | AR00J96I-500mg |

methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 500mg |

$540.00 | 2023-12-13 | |

| Enamine | EN300-302708-1g |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 1g |

$480.0 | 2023-09-06 | |

| OTAVAchemicals | 7216440489-500MG |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 500MG |

$250 | 2023-07-06 | |

| OTAVAchemicals | 7216440489-1G |

methyl 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate |

95903-37-0 | 95% | 1G |

$300 | 2023-07-06 | |

| abcr | AB376545-1 g |

Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate; . |

95903-37-0 | 1g |

€755.50 | 2023-06-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1315954-1g |

Methyl 2-(7-hydroxy-4-methyl-2-oxo-2h-chromen-3-yl)acetate |

95903-37-0 | 95% | 1g |

¥11232.00 | 2024-04-23 |

Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate 関連文献

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

95903-37-0 (Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:95903-37-0)Methyl (7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-acetate

清らかである:99%

はかる:1g

価格 ($):394.0